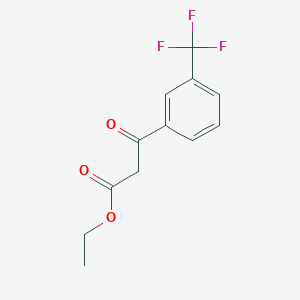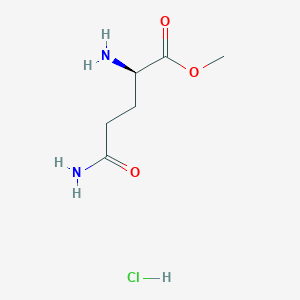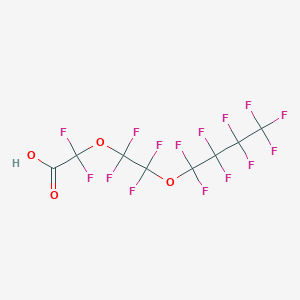
Acide perfluoro-3,6-dioxadécanoïque
Vue d'ensemble
Description
Perfluoro-3,6-dioxadecanoic acid is an organic compound with the molecular formula C8HF15O4 and a molecular weight of 446.07 g/mol . It is a colorless or white crystalline powder known for its strong surface activity and hydrophobic properties . This compound is highly stable, resistant to high temperatures, and corrosion . It is primarily used as a surfactant and wetting agent in various industrial applications .
Applications De Recherche Scientifique
Perfluoro-3,6-dioxadecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and wetting agent in various chemical processes and formulations.
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving cell membranes and protein interactions.
Mécanisme D'action
Target of Action
Perfluoro-3,6-dioxadecanoic acid is a complex organic compound. It’s known that it’s used for r&d purposes .
Mode of Action
It’s known to have strong surface activity and hydrophobicity , which suggests it may interact with its targets through these properties.
Result of Action
It’s known to have strong surface activity and hydrophobicity , which suggests it may have unique effects at the molecular and cellular level.
Action Environment
Perfluoro-3,6-dioxadecanoic acid is a stable compound that can withstand high temperatures and corrosion . This suggests that it may maintain its action, efficacy, and stability under a variety of environmental conditions.
Analyse Biochimique
Cellular Effects
Pfas have been associated with a multitude of toxic and adverse effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PFAS can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of PFAS can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Pfas have been shown to have toxic or adverse effects at high doses .
Metabolic Pathways
Pfas can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Pfas can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Pfas can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Perfluoro-3,6-dioxadecanoic acid can be synthesized through the reaction of perfluoroheptanoic acid with n-hexanal in the presence of a suitable catalyst . The specific reaction conditions can be adjusted and optimized based on the desired yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and environmental impact .
Analyse Des Réactions Chimiques
Perfluoro-3,6-dioxadecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound, resulting in various reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with other atoms or groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Perfluoro-3,6-dioxadecanoic acid is part of a broader class of compounds known as perfluoroalkyl substances (PFAS). Similar compounds include:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings and its environmental persistence.
Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain repellents.
GenX (ammonium salt of perfluoro(2-methyl-3-oxahexanoic) acid): A replacement for PFOA with similar properties but different environmental and health profiles.
ADONA (dodecafluoro-3H-4,8-dioxanonanoate): Another alternative to PFOA with distinct chemical properties.
Perfluoro-3,6-dioxadecanoic acid stands out due to its specific molecular structure, which imparts unique surface-active and hydrophobic properties, making it particularly useful in specialized applications .
Propriétés
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O4/c9-2(10,1(24)25)26-7(20,21)8(22,23)27-6(18,19)4(13,14)3(11,12)5(15,16)17/h(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSAKBBLKCJDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381073 | |
| Record name | Perfluoro-3,6-dioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137780-69-9 | |
| Record name | Perfluoro-3,6-dioxadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 137780-69-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
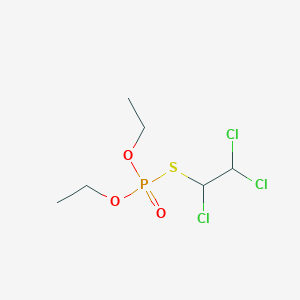

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)

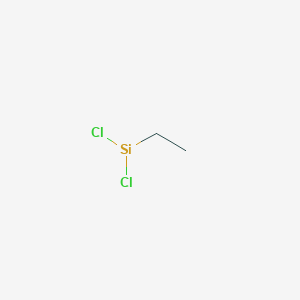
![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)


